Cas no 2567-85-3 (Benzenesulfonic acid,4-methyl-, 2-cyclooctylidenehydrazide)

Benzenesulfonic acid,4-methyl-, 2-cyclooctylidenehydrazide structure
2567-85-3 structure
Product name:Benzenesulfonic acid,4-methyl-, 2-cyclooctylidenehydrazide
CAS No:2567-85-3
MF:C34H46O3
MW:502.727250576019
CID:274927
PubChem ID:91334

Benzenesulfonic acid,4-methyl-, 2-cyclooctylidenehydrazide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonic acid,4-methyl-, 2-cyclooctylidenehydrazide
    • 4-[4,4-bis(3-tert-butyl-4-hydroxyphenyl)butan-2-yl]-2-tert-butylphenol
    • 1,1,3-Tris(3-tert-butyl-4-hydroxyphenyl)butane
    • AC1L3LV1
    • AC1Q7A8T
    • AR-1B4063
    • CTK8D7587
    • cyclooctanone (toluene-4-sulfonyl)
    • cyclooctanone N-tosylhydrazone
    • cyclooctanone p-toluenesulfonyl hydrazone
    • cyclooctanone p-tolylsulfonylhydrazone
    • cyclooctanone tosylhydrazone
    • KST-1B2339
    • N'-cyclooctylidene-4-methylbenzenesulfonohydrazide
    • N-tosylcyclooctanylhydrazone
    • Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-
    • Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-(1,1-dimethylethyl)-
    • 2567-85-3
    • DTXSID70275884
    • SCHEMBL3181292
    • 25211-93-2
    • DTXSID10885289
    • PARA-TOLUENESULFONIC ACID CYCLOOCTYLIDENEHYDRAZIDE
    • Benzenesulfonic acid, 4-methyl-, 2-cyclooctylidenehydrazide
    • Inchi: InChI=1S/C34H46O3/c1-21(22-11-14-29(35)26(18-22)32(2,3)4)17-25(23-12-15-30(36)27(19-23)33(5,6)7)24-13-16-31(37)28(20-24)34(8,9)10/h11-16,18-21,25,35-37H,17H2,1-10H3
    • InChI Key: UISUNQPJOFOKPB-UHFFFAOYSA-N
    • SMILES: OC1C=CC(C(CC(C2C=CC(O)=C(C(C)(C)C)C=2)C2C=CC(O)=C(C(C)(C)C)C=2)C)=CC=1C(C)(C)C

Computed Properties

  • Exact Mass: 294.14036
  • Monoisotopic Mass: 294.140199
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 408
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 10.4
  • Topological Polar Surface Area: 66.9

Experimental Properties

  • Density: 1.19
  • Melting Point: 140 °C
  • Boiling Point: 442.7°Cat760mmHg
  • Flash Point: 221.5°C
  • Refractive Index: 1.583
  • PSA: 58.53
  • LogP: 4.84530
  • pka: 10.48±0.20(Predicted)

Recommend Articles

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd